molecular formula C9H14N2O3 B167874 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone CAS No. 1677-64-1

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone

Cat. No.: B167874
CAS No.: 1677-64-1
M. Wt: 198.22 g/mol
InChI Key: CECRSNJGEMQXJZ-UHFFFAOYSA-N
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Description

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone is a heterocyclic organic compound with a pyridazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethoxy-5-methylpyridine with ethyl chloroformate in the presence of a base to form the desired pyridazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2,6-Diethoxy-5-methyl-3(2H)-pyridazinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

    Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone exerts its effects involves interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-5-methylpyridine: A precursor in the synthesis of 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone.

    2,6-Diethoxy-3-methylpyridazine: A structurally similar compound with different substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-diethoxy-5-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-13-9-7(3)6-8(12)11(10-9)14-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECRSNJGEMQXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C(=O)C=C1C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341616
Record name 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-64-1
Record name 2,6-Diethoxy-5-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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